REACTION_CXSMILES
|
C(NCC)C.[Br:6][C:7]1[CH:8]=[CH:9][C:10]2[N:11]([N:13]=[C:14]([N:16]3[CH2:21][CH2:20]O[CH2:18][CH2:17]3)[N:15]=2)[CH:12]=1>>[Br:6][C:7]1[CH:8]=[CH:9][C:10]2[N:11]([N:13]=[C:14]([N:16]([CH2:21][CH3:20])[CH2:17][CH3:18])[N:15]=2)[CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2N(C1)N=C(N2)N2CCOCC2
|
Name
|
brown solid
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
this compound was prepared
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC=2N(C1)N=C(N2)N(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |